2,5-Diazaspiro[3.4]octan-1-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1031928-32-1 |
|---|---|
Molecular Formula |
C6H10N2O |
Molecular Weight |
126.16 g/mol |
IUPAC Name |
2,5-diazaspiro[3.4]octan-3-one |
InChI |
InChI=1S/C6H10N2O/c9-5-6(4-7-5)2-1-3-8-6/h8H,1-4H2,(H,7,9) |
InChI Key |
PJSRRPBVTJKYEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CNC2=O)NC1 |
Origin of Product |
United States |
Ii. Synthetic Methodologies for 2,5 Diazaspiro 3.4 Octan 1 One and Its Analogs
Cycloaddition-Based Strategies
Cycloaddition reactions are powerful tools for the construction of cyclic molecules. In the context of spiro-azetidinones, both [2+2] and [3+2] cycloadditions are prominently featured in the literature for building the core heterocyclic structures.
The most prevalent [2+2] cycloaddition for forming the azetidinone (β-lactam) ring is the Staudinger reaction, which involves the reaction of a ketene (B1206846) with an imine. mdpi.comutrgv.edu This method has been adapted for the synthesis of spiro-β-lactams, where one of the reacting partners contains a pre-existing ring. mdpi.com Ketenes, being unstable, are typically generated in situ from precursors like acyl chlorides in the presence of a tertiary amine. mdpi.com
A notable application involves the reaction between an imine and acetoxyacetyl chloride at low temperatures to yield a spiro-β-lactam. nih.gov For instance, an imine derived from N-Boc-pyrrolidin-3-one was reacted with acetoxyacetyl chloride at -78 °C, producing the corresponding spirocycle in a 55% yield over two steps. nih.gov The reaction's stereoselectivity is a complex issue, influenced by substituents, solvents, and temperature. mdpi.com Challenges in these syntheses include long reaction times (48-96 hours) and potential product decomposition due to significant torsional, steric, and angular strain in the spirocyclic molecule. utrgv.edu
Another approach involves a formal [2+2] cycloaddition of an alkene with the distal double bond of an allene. Thermolysis of a β-lactam-tethered enallenyl alcohol resulted in a tricyclic ring structure, showcasing an intramolecular variant of this reaction type. acs.org
Table 1: Examples of [2+2] Cycloaddition for Spiro-β-Lactam Synthesis
| Imine Precursor | Ketene Precursor | Conditions | Product Yield | Reference |
|---|---|---|---|---|
| N-Boc-pyrrolidin-3-one derived imine | Acetoxyacetyl chloride | Toluene, -78 °C | 55% (over 2 steps) | nih.gov |
| Aromatic imines | Xanthene-9-carboxylic acid | TsCl, Et₃N, CH₂Cl₂ | 41-71% | eurjchem.com |
The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a versatile method for constructing five-membered heterocyclic rings and has been extensively used to create spirocyclic systems. sci-rad.com This reaction involves a 1,3-dipole reacting with a dipolarophile. nih.gov
Azomethine imines are highly reactive 1,3-dipoles used in various annulation reactions, including [3+2] cycloadditions, to form nitrogen-containing heterocycles. nih.govresearchgate.net The synthesis of the 2,6-diazaspiro[3.4]octane core has been achieved through a [3+2] cycloaddition of an azomethine ylide (a type of azomethine imine) with an α,β-unsaturated ester. mdpi.com Specifically, N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine was used to generate the azomethine ylide in the presence of lithium fluoride, which then reacted with an N-Boc-protected α,β-unsaturated ester derived from azetidin-3-one (B1332698) to furnish the core spirocyclic building block. mdpi.com Similarly, complex spiropyrrolidines have been synthesized via the 1,3-dipolar cycloaddition of isoquinolinium ylides with various dipolarophiles. nih.govrsc.org
The reaction between nitrones as 1,3-dipoles and methylenelactams (specifically 3-methylene azetidin-2-ones) as dipolarophiles provides a direct route to 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives. researchgate.net This stereospecific [3+2] cycloaddition yields isoxazolidine-containing spirocycles. researchgate.net For example, the reaction of a 3-methylene azetidin-2-one (B1220530) with a C,N-diarylnitrone leads to the formation of the corresponding 5-oxa-2,6-diazaspiro[3.4]octan-1-one adduct. researchgate.net
Another related strategy is the Kinugasa reaction, which involves the copper-catalyzed reaction of a nitrone with a terminal alkyne to form a β-lactam. acs.org An asymmetric variant of this has been developed for the synthesis of 8-methylene-2,6-diazaspiro[3.4]octane-1,5-diones from N-(prop-2-yn-1-yl)propiolamides and nitrones. This two-step sequence, involving a Kinugasa reaction followed by a Conia-ene-type cyclization, produces the target spirocycles with high diastereoselectivity and enantioselectivity. rsc.org
Table 2: Examples of [3+2] Cycloaddition for Spirocycle Synthesis
| 1,3-Dipole | Dipolarophile | Product Type | Reference |
|---|---|---|---|
| Azomethine ylide | α,β-Unsaturated ester from azetidin-3-one | 2,6-Diazaspiro[3.4]octane | mdpi.com |
| Nitrone | 3-Methylene azetidin-2-one | 5-Oxa-2,6-diazaspiro[3.4]octan-1-one | researchgate.net |
[3+2]-Cycloaddition Reactions in Spirocyclic Construction
Annulation and Spirocyclization Approaches
Annulation refers to the formation of a ring onto a pre-existing molecule. Spirocyclization is a specific type of annulation where the new ring shares a single atom with the original structure.
A novel and powerful strategy for synthesizing spirocycles harnesses the high ring strain (approx. 64 kcal/mol) of bicyclo[1.1.0]butanes (BCBs). nih.govrsc.org This strain energy serves as a potent driving force for reactions. nih.gov A recently developed method involves the scandium-catalyzed spirocyclization of BCBs with C,N-cyclic azomethine imines to produce 6,7-diazaspiro[3.4]octanes. nih.govresearchgate.net
The proposed mechanism begins with the Lewis acid (Sc(OTf)₃) activating the BCB. nih.govrsc.org This facilitates a nucleophilic attack by the azomethine imine, followed by an intramolecular substitution that releases the ring strain and forms the spirocyclobutane ring. nih.gov This method has proven effective for a range of substituted BCBs and azomethine imines, affording the desired diazaspiro[3.4]octane products in good yields (e.g., 53-86%). researchgate.netrsc.org
Table 3: Scandium-Catalyzed Spirocyclization of BCBs with Azomethine Imines
| BCB Substrate (1a) | Azomethine Imine Substrate (2a) | Catalyst | Solvent | Yield of 3a | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|---|---|
| Pyrazole (B372694) amide-substituted BCB | C,N-cyclic azomethine imine | Sc(OTf)₃ | THF | 78% | 1.7:1 | nih.gov |
| Pyrazole amide-substituted BCB | C,N-cyclic azomethine imine | Sc(OTf)₃ | Dichloroethane | 87% | 1.7:1 | nih.govrsc.org |
A similar strain-release strategy has been applied to azabicyclo[1.1.0]butanes (ABBs) to synthesize other spiro-azetidine-containing molecules. bris.ac.uknih.gov
Intramolecular Cyclization Reactions for Spiro[3.4]octane Formation
The construction of the spiro[3.4]octane skeleton is often achieved through intramolecular cyclization, a process that forms a ring from a single molecule. A notable strategy involves the strain-release driven spirocyclization of bicyclo[1.1.0]butanes (BCBs). rsc.orgnih.gov This method provides a direct route to functionalized spirocyclobutane derivatives, which are valuable in pharmaceutical applications. rsc.org
Researchers have developed a scandium-catalyzed spirocyclization between simple BCBs and C,N-cyclic azomethine imines to produce 6,7-diazaspiro[3.4]octanes. rsc.orgrsc.org The proposed mechanism begins with the activation of the BCB by a Lewis acid, such as Scandium(III) triflate (Sc(OTf)₃), generating a carbanionic intermediate. rsc.org This intermediate reacts with the electrophilic azomethine imine, followed by a rapid intramolecular nucleophilic substitution to yield the spiro[3.4]octane framework. rsc.orgnih.gov This final cyclization step must be swift to outcompete other potential reaction pathways. nih.gov The reaction has been shown to be effective for a range of BCBs and azomethine imines, establishing a new platform for accessing these complex scaffolds. rsc.orgnih.gov
Three successful routes for the synthesis of 2-azaspiro[3.4]octane have been developed, with two of these approaches involving the annulation, or formation, of the four-membered azetidine (B1206935) ring through intramolecular cyclization. researchgate.netrsc.org These methods utilize readily available starting materials and conventional chemical transformations. researchgate.netrsc.org
Table 1: Scandium-Catalyzed Spirocyclization of BCB with Azomethine Imine
| Entry | Lewis Acid (10 mol%) | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|
| 1 | Sc(OTf)₃ | THF | 78 | 1.7 : 1 |
| 2 | Zn(OTf)₂ | THF | 78 | 1.7 : 1 |
| 3 | Sc(OTf)₃ | Dichloroethane | 87 | 1.7 : 1 |
Data sourced from references rsc.orgnih.gov. Reaction conditions: pyrazole amide-substituted BCB (1a) and C,N-cyclic azomethine imine (2a) as standard substrates, room temperature, 12 hours under argon.
Multi-Step Synthesis of Diazaspiro[3.4]octane Frameworks
The synthesis of diazaspiro[3.4]octane derivatives frequently involves multi-step reaction sequences that assemble the complex bicyclic structure from simpler, often commercially available, starting materials. smolecule.comevitachem.com
A key multi-step strategy for preparing 2,6-diazaspiro[3.4]octane building blocks starts with a protected azetidine-3-one. nih.gov A specific example is the multigram-scale synthesis from N-Boc-protected azetidine-3-one. nih.gov
The synthesis sequence commences with a Horner-Wadsworth-Emmons olefination of the azetidin-3-one to produce an α,β-unsaturated ester in high yield. This is followed by a [3+2] cycloaddition reaction of the ester with an amine reagent, such as N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, in the presence of lithium fluoride. This cycloaddition step constructs the second ring, affording the core 2,6-diazaspiro[3.4]octane building block with a reported yield of 56%. nih.gov The resulting ester group on the spirocyclic framework can then be further modified, for instance, by conversion into various amides. nih.gov
Sequential, or tandem, reactions provide an efficient means of building molecular complexity in a single process. A powerful example is the two-step sequential reaction combining a Kinugasa reaction with a Conia-ene-type cyclization to asymmetrically synthesize 8-methylene-2,6-diazaspiro[3.4]octane-1,5-diones. rsc.orgrsc.org This class of compounds integrates both a β-lactam and a γ-lactam into a single spirocyclic structure. rsc.orgrsc.org
Asymmetric Synthesis of Chiral 2,5-Diazaspiro[3.4]octan-1-one Derivatives
The synthesis of specific stereoisomers of chiral diazaspiro[3.4]octan-1-one derivatives is of great importance, and various asymmetric methods have been developed to achieve this control. These strategies can be broadly categorized as diastereoselective and enantioselective.
Diastereoselective methods aim to favor the formation of one diastereomer over others. In the context of diazaspiro[3.4]octane synthesis, several reactions exhibit inherent diastereoselectivity.
One such method is a three-step procedure used to synthesize 1-phenyl-2-azaspiro[3.4]octane. beilstein-journals.orgnih.gov A key step in this sequence is the highly diastereoselective addition of the anion of ethyl cyclopentanecarboxylate (B8599756) to a chiral N-tert-butanesulfinyl aldimine. beilstein-journals.orgnih.gov The chiral sulfinyl group directs the nucleophilic addition to one face of the imine, establishing the stereochemistry that is carried through the subsequent reduction and intramolecular cyclization steps. beilstein-journals.orgnih.gov
The previously mentioned scandium-catalyzed spirocyclization of bicyclo[1.1.0]butanes (BCBs) also yields products with moderate diastereoselectivity, typically around a 1.7:1 ratio of diastereomers. rsc.orgnih.gov The Kinugasa/Conia-ene sequential reaction is another prime example, affording 8-methylene-2,6-diazaspiro[3.4]octane-1,5-diones with high diastereoselectivity. rsc.org
Enantioselective synthesis focuses on producing one enantiomer of a chiral molecule in excess over the other. This is often achieved using chiral catalysts or auxiliaries.
The Kinugasa/Conia-ene sequential reaction is a notable example of an enantioselective process, providing chiral 8-methylene-2,6-diazaspiro[3.4]octane-1,5-diones in high enantiomeric excess. rsc.orgrsc.org The use of a chiral ligand in the copper-catalyzed Kinugasa step is crucial for controlling the absolute stereochemistry of the final product. rsc.org
Furthermore, researchers have explored an asymmetric variant of the scandium-catalyzed spirocyclization of BCBs. rsc.orgrsc.org By replacing the achiral Lewis acid with a chiral catalyst, such as a BINOL-derived chiral phosphoric acid (CPA), it is possible to induce enantioselectivity. rsc.orgrsc.org Preliminary results have shown the formation of the desired 6,7-diazaspiro[3.4]octane product with enantiomeric excesses (ee) of up to 82% for one diastereomer and 63% for the other, demonstrating the potential of this catalytic enantioselective approach. rsc.orgrsc.org
Table 2: Asymmetric Synthesis Approaches for Diazaspiro[3.4]octane Analogs
| Method | Key Reagents/Catalyst | Product Type | Selectivity | Reference |
|---|---|---|---|---|
| Kinugasa/Conia-ene | Cu-catalyst, Nitrones, Propiolamides | 8-Methylene-2,6-diazaspiro[3.4]octane-1,5-diones | High diastereo- and enantioselectivity | rsc.orgrsc.org |
| Strain-Release Spirocyclization | Chiral Phosphoric Acid (CPA) | 6,7-Diazaspiro[3.4]octanes | Up to 82% ee | rsc.orgrsc.org |
| Auxiliary-Controlled Addition | N-tert-butanesulfinyl imine | 1-Phenyl-2-azaspiro[3.4]octane | High diastereoselectivity | beilstein-journals.orgnih.gov |
Diversity-Oriented Synthesis (DOS) Applied to the Diazaspiro[3.4]octane Core
Diversity-Oriented Synthesis (DOS) has emerged as a powerful strategy to explore vast regions of chemical space by creating libraries of structurally diverse and complex molecules. frontiersin.orgscispace.com This approach contrasts with traditional target-oriented synthesis by aiming to generate a wide array of scaffolds from a common starting material through divergent reaction pathways. While specific research focusing exclusively on the diversity-oriented synthesis of this compound is not extensively documented, the principles of DOS have been successfully applied to the closely related 2,6-diazaspiro[3.4]octane core and other spirocyclic lactams. nih.govthieme-connect.com These examples provide a clear blueprint for how DOS could be effectively utilized to generate libraries of this compound analogs.
The core principle of DOS involves starting with a simple, often multifunctional, building block and systematically introducing structural diversity through various branching reaction pathways. scispace.com This can involve varying the core skeleton, stereochemistry, and peripheral functional groups. cam.ac.uk For the diazaspiro[3.4]octane framework, a DOS approach would typically begin with a suitably functionalized spirocyclic core, which is then elaborated through a series of reactions to introduce diverse substituents and even new ring systems.
A notable example of a DOS-inspired approach involves the exploration of the molecular periphery of the 2,6-diazaspiro[3.4]octane scaffold to develop potent antitubercular agents. nih.gov In this study, a readily available 2,6-diazaspiro[3.4]octane building block was used as the starting point for the synthesis of a small library of twelve nitrofuran carboxamide derivatives. This was achieved by introducing a variety of azole substituents and other peripheral groups to the core structure. The subsequent biological screening of this library led to the identification of a highly potent antitubercular lead compound. nih.gov This highlights the utility of even a limited DOS approach in rapidly identifying bioactive molecules.
Hypothetical DOS Strategies for this compound:
Based on established DOS methodologies for related spirocyclic systems, several strategies could be envisioned for the generation of a diverse library of this compound analogs.
One such strategy could involve a multicomponent reaction (MCR) approach, such as the Ugi four-component reaction (Ugi-4CR). thieme-connect.com An appropriately chosen isocyanide, amine, carboxylic acid, and a ketone or aldehyde derived from the spirocyclic core could be combined in a one-pot reaction to generate a diverse range of decorated this compound derivatives. The diversity in this case would stem from the variety of commercially available starting materials for each component of the MCR.
Another powerful DOS strategy involves cycloaddition reactions to build upon the spirocyclic core. nih.gov For instance, a this compound derivative bearing an alkene or alkyne functionality could serve as a substrate for various cycloadditions, such as [3+2] cycloadditions with azides or nitrile oxides, or Diels-Alder reactions. These reactions would lead to the formation of novel polycyclic systems incorporating the original diazaspirooctane framework.
The following data tables illustrate hypothetical DOS libraries based on these established strategies, showcasing the potential for generating significant molecular diversity from a single core scaffold.
Table 1: Hypothetical Library of this compound Analogs via Ugi-4CR
| Entry | Isocyanide Component | Amine Component | Carboxylic Acid Component | Resulting Spirocyclic Analog |
| 1 | tert-Butyl isocyanide | Aniline | Acetic acid | N-Aryl-N-acyl-2,5-diazaspiro[3.4]octan-1-one derivative |
| 2 | Cyclohexyl isocyanide | Benzylamine | Benzoic acid | N-Benzyl-N-benzoyl-2,5-diazaspiro[3.4]octan-1-one derivative |
| 3 | Ethyl isocyanoacetate | Methylamine | Propionic acid | N-Methyl-N-propionyl-2,5-diazaspiro[3.4]octan-1-one derivative with ester functionality |
| 4 | Benzyl (B1604629) isocyanide | Ammonia | Formic acid | N-Formyl-2,5-diazaspiro[3.4]octan-1-one derivative |
Table 2: Hypothetical Library of Fused-Spirocyclic Systems via [3+2] Cycloaddition
| Entry | Spirocyclic Substrate | Dipole | Resulting Fused-Spirocyclic System |
| 1 | N-Allyl-2,5-diazaspiro[3.4]octan-1-one | Phenyl azide | Triazoline-fused diazaspirooctanone |
| 2 | N-Propargyl-2,5-diazaspiro[3.4]octan-1-one | Benzonitrile oxide | Isoxazole-fused diazaspirooctanone |
| 3 | N-Acryloyl-2,5-diazaspiro[3.4]octan-1-one | Azomethine ylide | Pyrrolidine-fused diazaspirooctanone |
| 4 | N-Cinnamoyl-2,5-diazaspiro[3.4]octan-1-one | Nitrone | Isoxazolidine-fused diazaspirooctanone |
These examples underscore the potential of Diversity-Oriented Synthesis to rapidly generate libraries of novel and structurally diverse molecules based on the this compound core. The resulting compounds could then be screened for a wide range of biological activities, accelerating the discovery of new therapeutic agents and chemical probes.
Iii. Chemical Transformations and Functionalization of the 2,5 Diazaspiro 3.4 Octan 1 One Scaffold
Manipulation of Amide and Ester Functionalities
The amide bond of the β-lactam and any ester groups appended to the scaffold are primary sites for chemical modification. These functionalities can be readily transformed to introduce new substituents and explore structure-activity relationships.
A common strategy involves the hydrolysis of an ester group, often located on the pyrrolidine (B122466) ring, to its corresponding carboxylic acid. This transformation is typically achieved under alkaline conditions, for instance, using lithium hydroxide (B78521) (LiOH) in a mixture of 1,4-dioxane (B91453) and water. nih.govmdpi.comresearchgate.net The resulting carboxylic acid is a key intermediate that can be subsequently converted into a variety of amides by coupling with different amines. This amidation is often facilitated by standard coupling reagents such as 1-hydroxybenzotriazole (B26582) (HOBt) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl). nih.govmdpi.comresearchgate.net
In systems with multiple ester groups, selective cleavage can be achieved. For example, in a diethyl dicarboxylate derivative, treatment with sodium chloride in wet dimethyl sulfoxide (B87167) (DMSO) can selectively hydrolyze and decarboxylate one of the two ester groups, leaving the other intact for further functionalization. chemrxiv.org
| Transformation | Starting Functionality | Reagents and Conditions | Product Functionality | Source |
|---|---|---|---|---|
| Ester Hydrolysis | Ethyl Ester | LiOH·H₂O, aq. 1,4-dioxane, r.t., 12 h | Carboxylic Acid | nih.govmdpi.comresearchgate.net |
| Amidation | Carboxylic Acid | RNHR′, HOBt, EDC·HCl, r.t., 12 h | Amide | nih.govmdpi.comresearchgate.net |
| Selective Ester Cleavage | Diethyl Dicarboxylate | NaCl, H₂O, DMSO, reflux, 3 h | Monoethyl Carboxylate | chemrxiv.org |
Reductive Transformations
Reduction reactions are crucial for modifying the oxidation state of the scaffold's functional groups and ring system. These transformations include the reduction of carbonyl groups and the hydrogenation of the spirocycle.
The carbonyl groups within the diazaspiro[3.4]octane framework, particularly the lactam carbonyl, are susceptible to reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the lactam amide to the corresponding amine, thereby transforming the 2,5-diazaspiro[3.4]octan-1-one into a 2,5-diazaspiro[3.4]octane. google.com Similarly, other carbonyls, such as those in dione (B5365651) analogues or appended ester groups, can be reduced to hydroxyl groups using reagents like sodium borohydride (B1222165) (NaBH₄) or LiAlH₄. rsc.orgrsc.org
Regioselective reductions are also possible. In a scaffold containing both a tertiary amide and an ester, a borane (B79455) dimethyl sulfide (B99878) complex (BH₃·SMe₂) can selectively reduce the amide over the ester. chemrxiv.org Furthermore, specialized amides like a Weinreb amide can be reduced to the corresponding aldehyde using LiAlH₄ at low temperatures. mdpi.comresearchgate.net
| Substrate | Reagent | Conditions | Product | Source |
|---|---|---|---|---|
| Lactam Carbonyl | Lithium Aluminum Hydride (LiAlH₄) | - | Amine | google.com |
| Ketone Carbonyl | Sodium Borohydride (NaBH₄) | - | Alcohol | rsc.orgrsc.org |
| Tertiary Amide (in presence of ester) | Borane Dimethyl Sulfide Complex | THF, Argon | Amine | chemrxiv.org |
| Weinreb Amide | Lithium Aluminum Hydride (LiAlH₄) | THF, -70 °C to -5 °C | Aldehyde | mdpi.comresearchgate.net |
Catalytic hydrogenation is a powerful tool for various transformations, including deprotection and saturation of the spirocyclic system. Palladium on carbon (Pd/C) is a commonly used catalyst for these reactions. rsc.orgrsc.org For instance, hydrogenation can be employed to remove benzyl (B1604629) (Bn) protecting groups from the nitrogen atoms. mdpi.comgoogle.com
Raney nickel is another effective catalyst, particularly for hydrogenolysis and desulfurization reactions. In a thia-analogue of the spiro-β-lactam, Raney nickel was used to achieve desulfurization of the thiazolidine (B150603) ring. semanticscholar.org This reaction demonstrates the potential for heteroatom removal and significant alteration of the heterocyclic portion of the scaffold. semanticscholar.org
Deprotection Strategies for Nitrogen Atoms
The nitrogen atoms of the diazaspiro[3.4]octane scaffold are frequently protected during synthesis to control reactivity. The choice of protecting group is critical as it dictates the conditions required for its removal, allowing for orthogonal functionalization strategies.
Common protecting groups and their cleavage conditions are summarized below:
tert-Butoxycarbonyl (Boc): This group is acid-labile and is typically removed using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (CH₂Cl₂). nih.govmdpi.comnih.gov
Benzyl (Bn): Benzyl groups are commonly removed by catalytic hydrogenation, for example, using 10% Pd/C under a hydrogen atmosphere. mdpi.comgoogle.com
Phenylsulfonyl (SO₂Ph): This group can be detached under specific reductive conditions, highlighting the influence of the spiro structure on reactivity. semanticscholar.org
p-Toluenesulfonyl (Ts): In certain scaffolds, deprotection has been achieved using magnesium in methanol (B129727) (Mg/MeOH). rsc.orgrsc.org
| Protecting Group | Reagents and Conditions | Source |
|---|---|---|
| tert-Butoxycarbonyl (Boc) | Trifluoroacetic acid (TFA), CH₂Cl₂, 0 °C to r.t. | nih.govmdpi.comnih.gov |
| Benzyl (Bn) | H₂, 10% Pd/C, Ethanol, 100 atm, r.t., 12 h | mdpi.com |
| p-Toluenesulfonyl (Ts) | Mg, MeOH | rsc.orgrsc.org |
| Phenylsulfonyl (SO₂Ph) | Specific reductive conditions (e.g., Raney Nickel) | semanticscholar.org |
Alkylation and Acylation Reactions on Nitrogen Centers
Once deprotected, the nitrogen centers of the 2,5-diazaspiro[3.4]octane scaffold are available for further functionalization through alkylation or acylation. These reactions are fundamental for introducing diversity and tuning the pharmacological properties of the molecule.
Acylation is frequently performed following a deprotection step. For instance, after Boc-deprotection, the free amine can be acylated with a carboxylic acid, such as 5-nitro-2-furoic acid, using a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) in a solvent like dimethylformamide (DMF). nih.govmdpi.com Alternatively, acyl chlorides can be used for direct acylation. acs.org
N-alkylation can be achieved using various alkylating agents, often following a deprotection sequence. acs.org Reductive amination is another powerful method for introducing alkyl groups. For example, an aldehyde intermediate can be reacted with an amine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the N-alkylated product. nih.govmdpi.comresearchgate.net
Ring Modification Studies
Beyond functional group manipulation, studies have explored modifications to the spirocyclic rings themselves. These transformations can significantly alter the shape and properties of the scaffold.
Research on spiro-β-lactam analogues has shown that the azetidinone ring can undergo ring-opening reactions under certain hydrolytic or reductive conditions. semanticscholar.org The stability and reactivity of the β-lactam are influenced by the nature of the spiro-fused ring and the substituent on the lactam nitrogen. semanticscholar.org For example, attempts to hydrolyze a phenylsulfonyl-substituted spiro-β-lactam under acidic or basic conditions or via hydrogenolysis led to complex outcomes, including evidence of ring opening, demonstrating the intricate reactivity of the system. semanticscholar.org
Synthetic strategies for building related scaffolds, such as the Conia-ene-type cyclization to form 8-methylene-2,6-diazaspiro[3.4]octane-1,5-diones, also provide insight into potential ring-forming and modification reactions that could be applied to this chemical space. rsc.orgresearchgate.net
Ring Expansion and Contraction Processes
Ring expansion and contraction reactions represent significant skeletal modifications that can dramatically alter the conformation and properties of the spirocyclic system.
While the literature on the ring transformations of the this compound scaffold is not extensive, notable examples of ring expansion have been reported. Specifically, the expansion of the four-membered β-lactam ring has been demonstrated. One key example involves a derivative, (+)-(3R,4R)-cis-5-benzyloxycarbonyl-3-formyl-2-(4-methoxyphenyl)-2,5-diazaspiro[3.4]octan-1-one. molaid.com This compound undergoes a ring expansion of its 4-formyl-β-lactam component to yield a succinimide (B58015) derivative. molaid.com Such transformations highlight the reactivity of the strained four-membered ring and provide a pathway to larger, potentially more stable or biologically active ring systems like five-membered lactams. General reviews on metal-catalyzed ring expansions of four-membered rings, including azetidines, provide a broader context for the types of transformations that could be applicable to this scaffold.
Conversely, documented examples of ring contraction processes specifically for the this compound skeleton are scarce in the current scientific literature. General methods for ring contraction, such as those mediated by hypervalent iodine reagents on cycloalkanones, exist but their application to this specific heterocyclic system has not been widely reported. mdpi.com
Introduction of Diverse Peripheral Substituents
The functionalization of the this compound scaffold by introducing various substituents is a primary strategy for creating chemical diversity and developing new molecular entities. These modifications typically occur at the nitrogen atoms or on the carbon framework. The nitrogen atoms, acting as nucleophiles, are common sites for alkylation, acylation, and sulfonylation.
The ability to introduce substituents allows for the modulation of properties such as solubility, lipophilicity, and target-binding interactions. For instance, N-acylation is a common strategy. In related diazaspiro[3.4]octane systems, one-pot deprotection-acylation protocols have been successfully employed to introduce moieties like the 5-nitrofuroyl group, which is a known pharmacophore. mdpi.com This often involves the removal of a protecting group, such as a tert-butoxycarbonyl (Boc) group, followed by the addition of an acylating agent like 5-nitro-2-furoic acid in the presence of a coupling agent like carbonyldiimidazole (CDI). mdpi.com
Alkylation of the nitrogen atoms is another key functionalization reaction. This can be achieved using various alkyl halides to introduce simple alkyl chains or more complex groups. For example, 2,5-Dibenzyl-2,5-diazaspiro[3.4]octan-1-one is a derivative where both nitrogen atoms have been functionalized with benzyl groups. chemsrc.com The synthesis of orthogonally protected diazaspiro[3.4]octane derivatives, for instance with Boc and benzyloxycarbonyl (Cbz) groups, allows for the selective functionalization of one nitrogen atom at a time, providing precise control over the final structure. chemrxiv.org
Furthermore, the core scaffold can be elaborated by converting existing functional groups into more complex substituents. Research on related 2,6-diazaspiro[3.4]octane cores has shown that an ester functionality can be transformed into various heterocyclic moieties, including imidazoles, oxazoles, and triazoles, thereby significantly expanding the chemical space around the scaffold. mdpi.com These transformations showcase the versatility of the diazaspiro[3.4]octane framework as a building block in synthetic and medicinal chemistry.
The table below summarizes various functionalization reactions performed on diazaspiro[3.4]octane scaffolds, illustrating the types of substituents that can be introduced.
Table 1: Examples of Functionalization Reactions on the Diazaspiro[3.4]octane Scaffold
| Reaction Type | Reagent(s) | Position of Functionalization | Resulting Substituent | Reference(s) |
| N-Acylation | 5-Nitro-2-furoic acid, CDI | N2 or N5 (after deprotection) | 5-Nitro-2-furoyl | mdpi.com |
| N-Alkylation | Alkyl halides, Base | N2 or N5 | Alkyl groups (e.g., butyl) | |
| N-Benzylation | Benzyl bromide, Base | N2 and N5 | Benzyl | chemsrc.com |
| N-Sulfonylation | Sulfonyl chlorides, Triethylamine | N2 or N5 | Sulfonyl amides | researchgate.net |
| Heterocycle Formation | N₂H₄, CH₃NCS | C8 (from ester precursor) | 4-Methyl-1,2,4-triazol-3-yl | mdpi.com |
| Amidation | Amines, HOBt, EDC·HCl | C8 (from carboxylic acid) | Carboxamides | mdpi.comresearchgate.net |
Iv. Structural and Stereochemical Investigations of 2,5 Diazaspiro 3.4 Octan 1 One Systems
Advanced Spectroscopic Characterization Methods
The unambiguous determination of the structure of 2,5-diazaspiro[3.4]octan-1-one and its derivatives relies on a combination of modern spectroscopic techniques. While specific data for the parent compound is limited in publicly available literature, the characterization of closely related spiro β-lactam systems provides a strong basis for understanding its spectroscopic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of these molecules.
¹H NMR: The proton NMR spectra of such compounds are expected to exhibit characteristic signals for the protons on the pyrrolidine (B122466) and β-lactam rings. The diastereotopic nature of the methylene (B1212753) protons on both rings can lead to complex splitting patterns. For instance, in analogous spiro β-lactams derived from proline, the two diastereotopic hydrogens of the CH₂ group in the β-lactam ring can appear as distinct doublets with a large geminal coupling constant, often in the range of 15-20 Hz.
¹³C NMR: The carbon NMR spectrum provides crucial information about the carbon framework. The carbonyl carbon of the β-lactam ring is expected to resonate at a characteristic downfield chemical shift, typically around 170 ppm. The spirocyclic carbon, being a quaternary center, will also have a distinct chemical shift.
2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for assigning the proton and carbon signals unequivocally. NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly valuable for determining the relative stereochemistry of the molecule by identifying protons that are close in space.
Mass spectrometry (MS) is another vital tool for confirming the molecular weight and elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in confirming the molecular formula.
Infrared (IR) spectroscopy is useful for identifying key functional groups. A strong absorption band in the region of 1750-1780 cm⁻¹ is a characteristic indicator of the carbonyl group within the strained β-lactam ring.
Table 1: Expected Spectroscopic Data for the this compound Core
| Technique | Feature | Expected Chemical Shift / Frequency |
| ¹³C NMR | β-Lactam Carbonyl (C=O) | ~170 ppm |
| IR | β-Lactam Carbonyl (C=O) Stretch | 1750-1780 cm⁻¹ |
Stereochemical Assignment and Control
The spirocyclic nature of this compound introduces at least one stereocenter at the spiro carbon. The synthesis of this scaffold, particularly when substituted, presents challenges and opportunities for stereochemical control. The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a common method for constructing the β-lactam ring and can be highly diastereoselective in forming spirocyclic systems.
The assignment of the relative stereochemistry is typically accomplished using NMR spectroscopy, particularly through the analysis of nuclear Overhauser effects (NOEs) in NOESY spectra. An NOE between two protons indicates their spatial proximity, allowing for the determination of their relative orientation (cis or trans) on the ring system. In cases where suitable crystals can be obtained, single-crystal X-ray diffraction provides an unambiguous assignment of both relative and absolute stereochemistry.
Conformational Analysis of the Spirocyclic System
The this compound system is conformationally constrained due to the fusion of the two rings through a single carbon atom. The four-membered β-lactam ring is nearly planar due to ring strain, while the five-membered pyrrolidine ring can adopt various puckered conformations, often described as envelope or twist forms.
Computational modeling, using methods such as density functional theory (DFT), has been shown to be a powerful tool for predicting the stable conformations of similar spiro β-lactam systems. These studies suggest that the molecule can adopt a β-turn-like secondary structure, which is stabilized by intramolecular hydrogen bonds. This type of conformation is of significant interest in medicinal chemistry as it can mimic the secondary structures of peptides.
The conformation of the pyrrolidine ring and the relative orientation of the two rings are influenced by the nature and stereochemistry of any substituents present. The interplay of steric and electronic effects of these substituents will dictate the preferred conformation of the molecule in solution. Variable-temperature NMR studies can provide insights into the conformational dynamics of the spirocyclic system, allowing for the determination of energy barriers between different conformations.
V. Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
DFT is a powerful computational method used to investigate the electronic structure of many-body systems, providing valuable insights into chemical reactivity and molecular properties. However, specific DFT studies on 2,5-Diazaspiro[3.4]octan-1-one have not been identified in the reviewed literature.
Investigation of Reaction Mechanisms and Transition States
There are no available studies that employ DFT calculations to elucidate the reaction mechanisms involved in the synthesis or derivatization of this compound. Research detailing the transition state structures, activation energies, and thermodynamic profiles for reactions involving this specific spirocycle is currently absent from the scientific literature.
Analysis of Stereoselectivity Origins
The stereochemical outcomes of reactions involving spirocyclic compounds are often of critical importance. However, no DFT-based analyses explaining the origins of stereoselectivity in the formation or reactions of this compound have been published. Such studies would be crucial for understanding how to control the three-dimensional arrangement of atoms in synthetic processes.
Molecular Modeling and Simulation
Molecular modeling and simulation are essential tools for exploring the dynamic behavior and interaction of molecules. For this compound, these specific computational investigations appear to be unpublished.
Conformation and Torsional Profile Analysis
A detailed conformational analysis, including the mapping of the torsional energy profile for the flexible components of the this compound structure, has not been reported. This type of analysis is fundamental for understanding the molecule's three-dimensional shape and how it might interact with biological targets.
Ligand-Target Interaction Modeling (Induced-Fit Docking, MM-GBSA)
While derivatives of diazaspiro[3.4]octane have been noted as potential modulators of biological targets such as the NMDA receptor, specific ligand-target interaction models for the parent compound this compound are not available. Advanced modeling techniques like induced-fit docking, which accounts for the flexibility of the target's active site, have not been applied to this molecule in published studies. Furthermore, binding free energy calculations using methods such as Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) have not been reported, leaving its binding affinity and interaction modes with specific proteins computationally uncharacterized.
Vi. Role of the 2,5 Diazaspiro 3.4 Octan 1 One Scaffold in Chemical Design
Exploration of Chemical Space with Spirocyclic Building Blocks
Spirocyclic scaffolds are increasingly utilized in drug discovery to explore novel chemical space beyond the traditional "flat" aromatic structures that have historically dominated medicinal chemistry. researchgate.net The primary advantage of spirocycles is their inherent three-dimensional nature. bldpharm.com The fusion of two rings through a single quaternary carbon atom creates a rigid, well-defined geometry that allows for precise spatial orientation of substituents. researchgate.net
The 2,5-diazaspiro[3.4]octan-1-one scaffold is a prime example of a spirocyclic building block that enables the exploration of three-dimensional chemical space. researchgate.net Key characteristics contributing to its utility include:
Increased Fsp³ Character: The structure is rich in sp³-hybridized carbon atoms, a characteristic associated with higher success rates in clinical development. bldpharm.commdpi.com This complexity allows for the creation of molecules that can better mimic natural products and interact with the complex binding sites of biological targets. univr.it
Structural Rigidity and Novelty: The rigid framework of the diazaspiro[3.4]octane core reduces the conformational flexibility of a molecule. researchgate.net This can lead to improved binding affinity and selectivity for a specific target. Its novelty also provides an opportunity to develop compounds with new intellectual property profiles. researchgate.net
Attractive Starting Point for Libraries: The sp³-rich scaffold serves as an excellent starting point for hit-to-lead optimization programs. acs.org For instance, a novel diazaspiro[3.4]octane series was identified from a high-throughput screening campaign against Plasmodium falciparum, the parasite responsible for malaria, demonstrating its value in finding new bioactive compounds. acs.org
The incorporation of such spirocyclic building blocks is a key strategy for medicinal chemists to "escape from flatland" and access new, biologically relevant areas of chemical space. researchgate.net
Scaffold Diversification Strategies
The this compound scaffold offers multiple points for chemical modification, allowing for the synthesis of large and diverse compound libraries. The two nitrogen atoms and the carbonyl group are primary handles for derivatization, enabling fine-tuning of physicochemical and pharmacological properties.
Key diversification strategies include:
N-Functionalization: The secondary amine and amide nitrogen atoms are readily functionalized. For example, in the development of antitubercular agents, a 2,6-diazaspiro[3.4]octane building block was acylated with 5-nitro-2-furoic acid. mdpi.com Further diversification was achieved by attaching various substituents, including isobutyl groups and azole moieties, to the second nitrogen atom. mdpi.com
Peripheral Group Exploration: A common strategy involves attaching a variety of molecular peripheries to the core scaffold to probe structure-activity relationships (SAR). In one study, a diverse set of nitrofuran derivatives based on the 2,6-diazaspiro[3.4]octane core was synthesized by introducing a range of azoles and other functional groups. mdpi.com This approach led to the identification of a lead compound with potent antitubercular activity. mdpi.com
Modification of Ring Substituents: Functional groups on the rings can be altered to create analogues. For instance, an ester functionality on the pyrrolidine (B122466) ring of a 2,6-diazaspiro[3.4]octane building block was hydrolyzed to a carboxylic acid. mdpi.com This acid was then used as a handle to introduce a 1,2,4-oxadiazole (B8745197) moiety, demonstrating a multi-step diversification strategy. mdpi.com
These strategies allow chemists to systematically modify the scaffold to optimize potency, selectivity, and pharmacokinetic properties, as demonstrated in programs targeting tuberculosis and pain. mdpi.comnih.gov
Development of Privileged Structures in Synthetic Chemistry
A "privileged structure" is a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets. nih.govresearchgate.net The development and identification of such structures can significantly accelerate the drug discovery process. nih.gov
The 2,6-diazaspiro[3.4]octane core, a close analogue of this compound, is increasingly recognized as an emerging privileged structure due to its frequent appearance in compounds with a wide range of biological activities. mdpi.com This versatility highlights the scaffold's ability to present functional groups in pharmacologically relevant orientations for diverse protein targets. nih.gov
The privileged nature of the diazaspiro[3.4]octane scaffold is demonstrated by its presence in compounds targeting a variety of diseases and protein families. mdpi.comnih.gov
| Therapeutic Area / Target Class | Specific Target / Indication | Reference |
|---|---|---|
| Infectious Disease (Antitubercular) | Mycobacterium tuberculosis | mdpi.comnih.gov |
| Infectious Disease (Antimalarial) | Plasmodium falciparum | acs.org |
| Infectious Disease (Antibacterial) | DNA gyrase and topoisomerase IV (Zabofloxacin) | nih.gov |
| Infectious Disease (Antiviral) | RSV fusion inhibitors | nih.gov |
| Oncology | Menin-MLL1 interaction inhibitor | mdpi.com |
| Oncology | MAP and PI3K signaling modulator | mdpi.com |
| Pain / Neurology | Sigma-1 (σ1R) receptor antagonist | nih.gov |
| Neurology | Dopamine D₃ receptor antagonist | mdpi.com |
| Metabolic Disease | VDAC1 inhibitors for diabetes | mdpi.com |
| Infectious Disease (Antiviral) | Hepatitis B capsid protein inhibitor | mdpi.com |
The successful application of this scaffold across such a broad range of targets underscores its value in medicinal chemistry for the development of novel therapeutics. mdpi.comnih.gov
Vii. Future Research Directions and Perspectives
Development of Novel and Efficient Synthetic Routes
The advancement of research involving the 2,5-diazaspiro[3.4]octan-1-one core is intrinsically linked to the accessibility of the molecule. While existing synthetic methods are available, there is a clear need for more direct, scalable, and modular routes to access this and related diazaspiro[3.n]alkane systems. researchgate.net Current multi-step syntheses can be a bottleneck for discovery research, highlighting the demand for more innovative and efficient approaches. researchgate.net
Future research is expected to explore several promising avenues:
Multicomponent Reactions (MCRs): The development of one-pot, three-component reactions, similar to those used for other complex spiro heterocycles, could provide a highly efficient pathway to functionalized 2,5-diazaspiro[3.4]octan-1-ones. nih.gov Such strategies offer advantages in terms of step- and atom-economy, operational simplicity, and the ability to rapidly generate libraries of analogues. nih.govresearchgate.net
Catalytic Methods: Exploring novel catalytic systems, such as transition-metal catalysis or organocatalysis, could unlock new bond-forming strategies for constructing the spirocyclic core. For instance, rhodium-catalysed O-H insertion and C-C bond forming cyclizations have been used for related oxetane spirocycles and could be adapted. researchgate.net
Ring-Closing Metathesis (RCM): RCM has proven to be a powerful strategy for the synthesis of other spirocyclic systems, including oxygen-containing analogues like 2,5-dioxaspiro[3.4]octane. nuph.edu.uaresearchgate.net Adapting this methodology could provide a versatile and high-yielding route to unsaturated precursors of the diazaspiro[3.4]octanone core.
Flow Chemistry: The implementation of continuous flow synthesis could address challenges of scalability and safety, allowing for the large-scale production of the core scaffold required for extensive research and development programs.
The overarching goal is to develop synthetic protocols that are not only high-yielding but also versatile, allowing for the introduction of diverse functional groups during the core synthesis, thereby streamlining the path to a wide range of derivatives.
Advanced Functionalization Strategies for the Spirocyclic Core
The ability to precisely and selectively modify the this compound scaffold is crucial for its application in fields like drug discovery. The core structure presents multiple sites for functionalization, including the two nitrogen atoms and the carbon backbone. Advanced strategies will focus on achieving regioselective and stereoselective modifications.
Key future directions include:
Orthogonal Protection Strategies: The development and application of orthogonal protecting groups for the N2 and N5 positions are of paramount importance. This would enable the selective functionalization of one nitrogen atom in the presence of the other, allowing for the synthesis of complex, differentially substituted analogues. researchgate.net
Late-Stage Functionalization: Methods for C-H functionalization would be transformative, enabling the direct introduction of substituents onto the carbon framework of the spirocycle at a late stage in the synthesis. This avoids the need for de novo synthesis for each new analogue and provides rapid access to novel chemical space.
Periphery Exploration: A systematic exploration of the molecular periphery by attaching diverse functional groups and heterocyclic motifs is a proven strategy for optimizing biological activity. mdpi.com This approach was successfully used to identify a potent antitubercular lead based on the related 2,6-diazaspiro[3.4]octane core, demonstrating the value of creating diverse libraries around the spirocyclic scaffold. mdpi.com
Stereoselective Synthesis: For chiral derivatives, the development of asymmetric syntheses is essential. This could involve the use of chiral catalysts, chiral auxiliaries, or starting from chiral building blocks to control the stereochemistry at the spirocyclic center and any substituted positions.
These advanced functionalization techniques will be instrumental in fine-tuning the physicochemical and pharmacological properties of this compound derivatives for specific applications.
Broader Applications in Synthetic Methodology and Chemical Biology Tool Development
Beyond its role as a component of biologically active molecules, the this compound scaffold holds promise as a versatile tool in synthetic chemistry and chemical biology. Its constrained, three-dimensional structure makes it an attractive building block for creating novel molecular architectures.
Future applications in these areas may include:
Scaffold for Diversity-Oriented Synthesis (DOS): The rigid diazaspiro[3.4]octane core is an excellent starting point for DOS, a strategy used to generate structurally diverse and complex small molecules for high-throughput screening. acs.orgmmv.org Its multiple functionalization points allow for the creation of large libraries of compounds that explore three-dimensional chemical space, moving beyond the "flatland" of traditional aromatic compounds. researchgate.net
Development of Novel Ligands: The defined spatial arrangement of the nitrogen atoms could be exploited for the design of novel ligands for metal catalysis or as chelating agents. The conformational rigidity of the spirocycle can pre-organize coordinating atoms, potentially leading to enhanced selectivity and reactivity in catalytic processes.
Chemical Biology Probes: Functionalized derivatives of this compound could be developed as chemical probes to study biological pathways. By incorporating reporter tags (e.g., fluorophores, biotin) or photoreactive groups, these molecules could be used to identify protein targets, visualize cellular processes, or elucidate mechanisms of action. The development of strained spiro heterocycles as tools in chemical biology is an emerging area of interest. researchgate.netnih.gov
The continued exploration of this spirocycle as a multifunctional module will likely uncover new and uncharted applications, further establishing its importance in the broader chemical sciences. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
